In Silico Modeling of 3-Iodophenyl 4-piperidinyl ether: A Sigma-1 Receptor Targeting Framework
In Silico Modeling of 3-Iodophenyl 4-piperidinyl ether: A Sigma-1 Receptor Targeting Framework
Strategic Overview & Molecular Context[1]
3-Iodophenyl 4-piperidinyl ether (CAS: 946726-33-6) represents a "privileged scaffold" in medicinal chemistry, primarily serving as a high-affinity pharmacophore for the Sigma-1 Receptor (S1R) . Its structural architecture—a basic piperidine amine linked via an ether bridge to a lipophilic, halogenated phenyl ring—perfectly satisfies the canonical pharmacophore model for S1R ligands: a positive ionizable center flanked by hydrophobic regions.
For drug development professionals, this molecule is not merely a static intermediate; it is a critical probe for:
-
Radioligand Development: The iodine substituent allows for isotopic substitution (e.g.,
for SPECT or for PET), making it a precursor for neuroimaging agents. -
Neuroprotective Therapeutics: S1R agonists based on this scaffold modulate calcium signaling at the Mitochondria-Associated Membrane (MAM), offering therapeutic potential in neurodegenerative diseases like ALS and Alzheimer's.
This technical guide details a rigorous in silico workflow to model the binding thermodynamics and kinetic stability of this ligand within the S1R pocket.
Structural Biology & Binding Mechanism
To model this interaction accurately, one must understand the S1R binding pocket's unique topology. Unlike GPCRs, S1R is a chaperone protein with a trimeric architecture.
The Canonical Binding Mode
The binding pocket is a hydrophobic tunnel buried within the
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The Ionic Anchor: The protonated nitrogen of the piperidine ring forms a critical salt bridge (or charge-assisted hydrogen bond) with Glu172 . This is the non-negotiable anchor point.
-
The Hydrophobic Flanking: The 3-iodophenyl moiety occupies the primary hydrophobic sub-pocket, engaging in
-stacking interactions with Tyr103 , Phe107 , and Trp164 . -
The Halogen Bond: The iodine atom at the meta position is capable of forming a "halogen bond" (sigma-hole interaction) with backbone carbonyls or specific residues like Met93 , significantly enhancing affinity compared to non-halogenated analogs.
Visualization: S1R Signaling Pathway
The following diagram illustrates the downstream effects of ligand binding to S1R, emphasizing its role in ER stress modulation.
Figure 1: Mechanism of Action.[1] The ligand triggers S1R dissociation from BiP, stabilizing IP3R to ensure proper Calcium transfer to mitochondria, thereby reducing ER stress.
Protocol 1: Ligand Preparation & DFT Optimization
Standard force fields often fail to treat iodine anisotropically. To capture the sigma-hole (a region of positive electrostatic potential on the halogen tip), we must use Density Functional Theory (DFT).
Step-by-Step Methodology
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Protonation State:
-
The piperidine nitrogen must be protonated (
charge) to simulate physiological pH (7.4).
-
-
Conformational Search:
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Generate conformers using a systematic search (e.g., ConfGen) to explore the flexibility of the ether linkage.
-
-
DFT Geometry Optimization:
-
Software: Gaussian 16 or ORCA.
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Functional/Basis Set: B3LYP-D3/def2-TZVP. The def2-TZVP basis set is essential for accurate description of the Iodine atom including relativistic effects (ECP).
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Solvation: Use a PCM (Polarizable Continuum Model) for water.
-
-
ESP Charge Calculation:
-
Calculate Electrostatic Potential (ESP) charges.
-
Critical Check: Verify the presence of a positive potential cap on the Iodine atom (the sigma-hole). If absent, standard docking scoring functions will underestimate affinity.
-
Protocol 2: Molecular Docking Strategy
Objective: Predict the binding pose and estimate affinity (
Experimental Setup
| Parameter | Specification | Rationale |
| Target Structure | PDB: 5HK1 (Antagonist-bound) or 5HK2 (Agonist-bound) | 5HK2 is preferred if the ligand is hypothesized to be an agonist; it captures the "closed" chaperone state. |
| Grid Generation | Center: Glu172 | The grid box (20Å x 20Å x 20Å) must encompass the Glu172 carboxylate and the hydrophobic tunnel. |
| Constraints | H-Bond: Glu172 | Enforce a hydrogen bond constraint with Glu172. Poses failing this are biologically irrelevant. |
| Scoring Function | XP (Extra Precision) or equivalent | Need rigorous penalty terms for desolvation of the hydrophobic phenyl ring. |
Workflow Execution
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Protein Prep: Remove water molecules (except those bridging key residues if identified). Fix bond orders. Optimize H-bond network using PropKa at pH 7.0.
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Docking Run: Perform flexible ligand docking. Allow rotation around the ether oxygen bonds.
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Halogen Bond Scoring: If using Glide (Schrödinger) or Gold, enable specific halogen-bonding terms. The iodine atom should orient toward backbone carbonyl oxygens (e.g., Val162 or similar backbone donors).
Protocol 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulation is required to validate the stability of the Iodine--Pocket interaction and the Piperidine--Glu172 salt bridge over time.
Simulation Parameters
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Force Field: OPLS4 or AMBER ff14SB with GAFF2 for the ligand. Note: Ensure Iodine parameters include off-center charge points if possible, or use high-level VdW parameters.
-
System: TIP3P Water box, neutralized with
ions, 0.15 M NaCl. -
Ensemble: NPT (300 K, 1 atm).
-
Duration: Minimum 100 ns (Production run).
Analysis Metrics (Self-Validating System)
To consider the model "validated," the following criteria must be met during the trajectory analysis:
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RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.5 Å relative to the protein backbone.
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Salt Bridge Persistence: The distance between Piperidine-N and Glu172-CD should remain < 4.0 Å for > 80% of the simulation time.
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Solvent Accessible Surface Area (SASA): The hydrophobic 3-iodophenyl tail should show minimal solvent exposure (< 5% relative to unbound state).
Computational Workflow Diagram
Figure 2: In Silico Pipeline. A hierarchical workflow ensuring quantum mechanical accuracy for the halogenated ligand before assessing thermodynamic stability via MD.
Data Presentation: Binding Interaction Summary
The following table summarizes the expected interactions based on high-affinity S1R ligands (like 4-IBP) which share this scaffold.
| Interaction Type | Target Residue | Ligand Moiety | Function |
| Salt Bridge | Glu172 | Piperidine Nitrogen ( | Primary Anchor: Essential for binding; mimics endogenous ligands. |
| Tyr103 | Phenyl Ring | Stabilizes the aromatic core; restricts rotational freedom. | |
| Hydrophobic | Leu105, Phe107 | Piperidine Ring | Van der Waals contacts in the "neck" of the tunnel. |
| Halogen Bond | Met93 / Backbone | 3-Iodine Atom | Affinity Booster: Sigma-hole interaction increases residence time. |
| H-Bond (Water) | Asp126 | Ether Oxygen | Optional water-mediated bridge often seen in MD simulations. |
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human
receptor.[2] Nature, 532(7600), 527–530. [Link] -
Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states.[1] Journal of Receptor, Ligand and Channel Research, 9, 1–13. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]
-
Pasqualini, R., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. International Journal of Molecular Sciences, 21(20), 7688. [Link]
-
Katsifis, A., et al. (1999). Synthesis and evaluation of the sigma receptor ligand 4-((4-[123I]iodophenoxy)methyl)-1-(2-fluoroethyl)piperidine.[3] Nuclear Medicine and Biology, 26(3), 289-296. [Link]
Sources
- 1. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
